

# Key Efficacy Outcomes from JAKARTA & JAKARTA2 Trials

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

[Get Quote](#)

| Trial & Patient Population                | Primary Endpoint: SVR35 Rate at Week 24 (95% CI) | Key Secondary Endpoint: Symptom Response Rate at Week 24 (95% CI) |
|-------------------------------------------|--------------------------------------------------|-------------------------------------------------------------------|
| JAKARTA (First-line MF) [1] [2]           | 47% (37% - 57%)                                  | 40% (30% - 51%)                                                   |
| JAKARTA2 (Ruxolitinib-pre-treated MF) [1] | 31% (ITT analysis)                               | 27% (ITT analysis)                                                |

**SVR35:**  $\geq 35\%$  reduction in spleen volume from baseline. **Symptom Response:**  $\geq 50\%$  reduction in Total Symptom Score (TSS) [1] [2].

## Detailed Trial Results and Findings

### JAKARTA: Phase III Trial in JAK-Inhibitor-Naïve Patients

The JAKARTA trial established **fedratinib**'s efficacy as a first-line therapy for intermediate-2 or high-risk myelofibrosis [1] [2].

- **Dosing and Design:** Patients were randomized to receive **fedratinib** 400 mg, 500 mg, or placebo once daily. The 400 mg dose was identified as the recommended dose [1].
- **Efficacy: Fedratinib** 400 mg resulted in a **47% SVR35 rate** and a **40% symptom response rate**, both statistically significant compared to placebo (1% and 9%, respectively) [2].
- **Duration of Response:** For patients who achieved a spleen response, the estimated median duration of response was **18.2 months** [2].

## JAKARTA2: Phase II Trial in Ruxolitinib-Pre-treated Patients

The JAKARTA2 study evaluated **fedratinib** in patients with myelofibrosis who had resistance or intolerance to ruxolitinib [1].

- **Initial vs. Re-analysed Data:** The initial per-protocol analysis showed a 55% SVR35 rate. A subsequent re-analysis using a more stringent intention-to-treat (ITT) criteria, consistent with regulatory standards, reported a **31% SVR35 rate** and a **27% symptom response rate** [1].
- **Impact of Prior Treatment:** Efficacy was observed regardless of whether patients discontinued ruxolitinib due to resistance or intolerance [1].

## Special Population: Efficacy in Patients with Thrombocytopenia

A key differentiator for **fedratinib** is its use in patients with low platelet counts (50,000/ $\mu$ L to <100,000/ $\mu$ L), a population often challenging to treat [1] [3].

- **No Dose Adjustment Needed:** The recommended 400 mg starting dose applies without initial adjustment for thrombocytopenia [1].
- **Sustained Efficacy:** In both JAKARTA and JAKARTA2 trials, **SVR35 rates in the low-platelet cohort were not significantly different** from those in the high-platelet cohort [1] [3].
- **Safety in Thrombocytopenic Patients:** While new or worsening thrombocytopenia was more frequent in the low-platelet cohort (44% vs. 9%), it was typically managed with dose modifications and rarely led to treatment discontinuation [3].

## Safety and Tolerability Profile

The safety profile was consistent across trials, with management strategies developed for common adverse events [1] [2].

- **Common Adverse Events:** The most frequent treatment-emergent adverse events were gastrointestinal (diarrhea, nausea, vomiting) and hematological (anemia, thrombocytopenia). GI events were often early and transient [1] [2].
- **Management:** Proactive management with antiemetics, antidiarrheals, and dose modifications is recommended. Thiamine monitoring and supplementation are used to mitigate the risk of Wernicke's encephalopathy, a rare but serious complication noted during development [1].

## Mechanistic Insights & Preclinical Data

The following diagram illustrates the mechanistic pathway of **fedratinib** and the methodology used for structural studies, as detailed in the search results [4].



Click to download full resolution via product page

**Fedratinib** inhibits JAK2, blocking the JAK-STAT signaling pathway. A novel method using mammalian cells enabled structural analysis.

- **JAK2 Selectivity:** **Fedratinib** is a predominantly JAK2 inhibitor with 35–334 fold less potency against JAK1, JAK3, and TYK2. It also has off-target effects on FLT3 and BRD4, which may contribute to its efficacy by blocking NF-κB hyperactivation and inflammatory cytokine production [1].
- **Structural Biology:** A novel methodology for producing JAK2 kinase domain from mammalian cells (Expi293F) enabled the first crystal structures of JAK2 bound to **fedratinib** and other inhibitors. Ruxolitinib and HDAC inhibitors were used during transfection to significantly increase protein yield and stability for crystallization [4].

## Ongoing Research and Future Directions

Research continues to explore **fedratinib**'s potential in novel combinations and its effects beyond symptom control.

- **Combination Therapy:** The **FRACTION trial** is a Phase II study investigating the combination of **fedratinib** with the PD-1 inhibitor nivolumab in patients with myelofibrosis who had a suboptimal response to prior JAK-inhibitor therapy. This is based on evidence that JAK2-mutated cells can influence T-cell responses [5].
- **Disease Modification:** An exploratory analysis from Phase I studies suggested that long-term **fedratinib** treatment could lead to **improvement or stabilization of bone marrow fibrosis** in some patients, with two patients achieving complete resolution of fibrosis [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. for the treatment of myelofibrosis: a critical appraisal of... Fedratinib [nature.com]
2. Updated results of the placebo-controlled, phase JAKARTA III of... trial [pmc.ncbi.nlm.nih.gov]
3. Safety and efficacy of fedratinib, a selective oral inhibitor ... [pmc.ncbi.nlm.nih.gov]

4. Structural insights into JAK2 inhibition by ruxolitinib, ... [pmc.ncbi.nlm.nih.gov]
5. protocol of a phase II study of Fedratinib and Nivolumab ... [pubmed.ncbi.nlm.nih.gov]
6. Effect of treatment with a JAK2-selective inhibitor, fedratinib , on bone... [translational-medicine.biomedcentral.com]

To cite this document: Smolecule. [Key Efficacy Outcomes from JAKARTA & JAKARTA2 Trials].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547874#fedratinib-clinical-trials-phase-i-ii-iii-results>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)